molecular formula C5H8N4O B1441952 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 914654-93-6

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Numéro de catalogue: B1441952
Numéro CAS: 914654-93-6
Poids moléculaire: 140.14 g/mol
Clé InChI: SWOTWEKUILBXMG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Development and Discovery

The compound emerged as a synthetic target during early 21st-century efforts to expand heterocyclic libraries for drug discovery. Its first reported synthesis involved cyclization reactions of hydrazine derivatives with pyrazine precursors, as documented in patents from 2011. Key milestones include:

Year Development Reference
2009 Initial biological evaluation in adenosine receptor antagonist studies
2011 Optimization of synthetic routes for scale-up production
2022 Structural characterization via X-ray crystallography and NMR

The compound gained prominence as a core structure in sitagliptin intermediates, a class of dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes treatment.

Position within Heterocyclic Chemistry Framework

This molecule belongs to the triazolo[4,3-a]pyrazine family, featuring:

  • Fused ring system : Combines a 1,2,4-triazole (5-membered) with a partially saturated pyrazine (6-membered ring)
  • Electron distribution : π-deficient character due to adjacent nitrogen atoms
  • Tautomerism : Exists in equilibrium between 3(2H)-one and enolic forms

Comparative analysis with related heterocycles:

Property Triazolo[4,3-a]pyrazine Triazolopyridine Pyrazolo[1,5-a]pyrazine
Aromaticity Moderate High Low
Dipole moment (Debye) 4.2 3.8 2.5
H-bond capacity 3 acceptors 2 acceptors 2 acceptors

Data from

Current Research Significance and Applications

Recent studies highlight three primary application domains:

Medicinal Chemistry

  • Kinase inhibition : Demonstrated IC50 values ≤50 nM against c-Met and VEGFR-2 in cancer models
  • Antimicrobial activity :
    • 80% growth inhibition of Plasmodium falciparum at 1 μM concentration
    • MIC = 8 μg/mL against Staphylococcus aureus MRSA strains
  • Neurological targets :
    • Ki = 26 nM for P2X7 receptor modulation
    • 73% seizure reduction in rodent epilepsy models

Materials Science

  • Organic semiconductor development:
    • Hole mobility = 0.12 cm2/V·s in thin-film transistors
    • Bandgap tuning from 2.8–3.2 eV via substituent modification

Chemical Biology

  • Fluorescent probes:
    • Quantum yield = 0.42 when conjugated with dansyl groups
    • pH-sensitive emission between λem 450–520 nm

Propriétés

IUPAC Name

5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c10-5-8-7-4-3-6-1-2-9(4)5/h6H,1-3H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOTWEKUILBXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NNC2=O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

General Synthetic Approach

The synthesis of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one typically involves:

  • Construction of the pyrazine ring or its derivative as a starting scaffold.
  • Introduction of the triazole ring via cyclization or condensation reactions.
  • Control of reaction parameters such as temperature, pH, and solvents to minimize side reactions.
  • Purification steps including extraction, filtration, and chromatographic techniques to achieve high purity.

The compound's fused ring structure demands careful selection of reagents and conditions to promote ring closure and avoid byproducts.

Detailed Preparation Method from Patent CN102796104A

This patent describes a method for synthesizing a related compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride, which shares the core tetrahydrotriazolopyrazine structure. The method is adaptable and informative for preparing the unsubstituted 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one.

Stepwise Synthesis Overview

Step Description Conditions Outcome & Purity
1 Reaction of 2-chloropyrazine with hydrazine hydrate in ethanol Heat to 58-61°C, 15 h reaction, pH adjusted to 6, cooling to 0°C, filtration Intermediate compound 2 obtained with HPLC purity 93.3%
2 Reaction of intermediate 2 with trifluoroacetic anhydride and chlorobenzene, addition of methanesulfonic acid, reflux Cooling to 0°C for addition, heating to 50-110°C, reflux with removal of trifluoroacetic acid, pH adjusted to 12 Intermediate 4 obtained with HPLC purity 99.1%
3 Hydrogenation of intermediate 4 with palladium on carbon catalyst under nitrogen atmosphere 23-25°C, 4 bar H2 pressure, 4.5 h, followed by acidification with ethanolic HCl, cooling and filtration Final product obtained with HPLC purity 99.3%

Notes on the Process

  • The initial nucleophilic substitution of 2-chloropyrazine by hydrazine hydrate forms a hydrazinopyrazine intermediate.
  • Subsequent acylation and cyclization steps involve trifluoroacetic anhydride and methanesulfonic acid to promote ring closure and formation of the triazolo ring.
  • Hydrogenation reduces any unsaturated bonds, completing the tetrahydro ring system.
  • Careful pH control and temperature regulation are critical throughout to minimize side reactions and impurities.
  • The process is designed to be industrially scalable, with readily available starting materials and minimal byproduct formation.

Alternative Synthetic Routes and Cyclization Strategies

Literature on triazolopyrazine derivatives suggests other synthetic strategies that may be applicable or adapted for 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one:

  • Condensation of Diamino Triazoles with Dicarbonyl Compounds : Condensation reactions between 4,5-diamino-1,2,3-triazoles and 1,2-dicarbonyl compounds can yield triazolopyrazines, although yields may be moderate (30-35%) and regioselectivity depends on substituents.
  • Copper-Catalyzed Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by ring closure can be used to form fused triazolopyrazine systems, including saturated derivatives.
  • Solid-Phase Synthesis : Use of polystyrene-bound hydrazide resins for hydrazone formation followed by cyclization offers a regiospecific and traceless method, though primarily demonstrated for related triazolopyrazines.

These methods highlight the importance of cyclization chemistry and catalyst choice in preparing fused triazolopyrazine systems.

Analytical and Purification Considerations

  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) is routinely used to monitor reaction progress and confirm product purity, typically aiming for >99% purity in the final product.
  • Isolation Techniques : Extraction with organic solvents (e.g., methylene chloride, MTBE), filtration, recrystallization, and chromatographic purification (e.g., silica gel column chromatography) are employed to isolate and purify the compound.
  • Reaction Monitoring : Temperature and pH are carefully adjusted and monitored to optimize yields and minimize side products.

Summary Table of Key Preparation Parameters

Parameter Description Typical Values/Conditions
Starting Materials 2-chloropyrazine, hydrazine hydrate, trifluoroacetic anhydride, chlorobenzene, catalysts Commercially available, reagent grade
Solvents Ethanol, chlorobenzene, methylene chloride, MTBE Used for reactions and extractions
Temperature Control Reaction steps vary from 0°C to 110°C Precise control critical for selectivity
pH Control Adjusted between 6 and 12 during synthesis To optimize reaction conditions and product stability
Catalysts Palladium on carbon for hydrogenation 10% Pd/C under nitrogen atmosphere
Reaction Time 15 h for initial substitution, 42-60 h for cyclization, 4.5 h for hydrogenation Extended times ensure complete conversion
Purity Achieved Intermediate: 93-99% HPLC; Final product: >99% HPLC High purity for pharmaceutical applications

Analyse Des Réactions Chimiques

Chemical Reactions of 5,6,7,8-Tetrahydro- triazolo[4,3-a]pyrazin-3(2H)-one

5,6,7,8-Tetrahydro- triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of the chemical reactions associated with this compound, including synthesis methods, functional group transformations, and biological interactions.

Reaction Conditions

The specific conditions for these reactions often include:

  • Temperature Control : Many reactions require precise temperature management to optimize yields and minimize side reactions.

  • Solvent Selection : Common solvents include ethanol and dimethylformamide (DMF), which facilitate the reaction process.

  • Catalysis : Certain reactions may necessitate catalysts such as palladium or nickel to enhance efficiency.

Functional Group Transformations

The compound's unique structure allows it to participate in various chemical transformations:

  • Hydrogenation : The saturated nature of the tetrahydro component indicates that hydrogenation can occur under specific conditions to introduce additional hydrogen atoms.

  • Acylation and Alkylation : The presence of nitrogen atoms in the ring system enables acylation and alkylation reactions that can modify its pharmacological properties.

Biological Activity and Mechanism of Action

Research indicates that 5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazin-3(2H)-one exhibits significant biological activities:

  • Inhibition of Enzymes : It has been identified as an inhibitor of dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism. This inhibition suggests potential applications in managing diabetes and related metabolic disorders.

  • Antiproliferative Activity : Studies have shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines (e.g., A549, MCF-7). For example, certain derivatives demonstrated IC50 values in the low micromolar range against these cell lines.

Applications De Recherche Scientifique

5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism. The compound binds to the active site of the enzyme, preventing its activity and thereby regulating blood glucose levels .

Comparaison Avec Des Composés Similaires

Substituent Variations on the Triazolo-Pyrazine Core

The biological and physicochemical properties of triazolo-pyrazine derivatives are highly dependent on substituents. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference ID
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one None (parent compound) C$5$H$7$N$_5$O Base scaffold; used as an intermediate for further functionalization
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Methyl at C3 C$6$H${10}$N$_4$ Enhanced lipophilicity; potential CNS activity
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine HCl Trifluoromethyl at C3; HCl salt C$6$H$8$ClF$3$N$4$ Improved metabolic stability; used in PARP inhibitors (e.g., thioparib)
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile Carbonitrile at C3 C$6$H$7$N$_5$ Electron-withdrawing group enhances reactivity; intermediate for agrochemicals
8-Amino-6-(3-tert-butyl-4-hydroxyphenyl)-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one Amino at C8; aryl substituents C${22}$H${24}$N$6$O$2$ Antioxidant activity; potential use in neurodegenerative diseases

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl, carbonitrile) improve metabolic stability and binding affinity to targets like PARP.
  • Aryl substituents (e.g., phenyl, pyridinyl) enhance π-π stacking interactions, crucial for receptor binding in adenosine A1/A2A antagonists.
  • Hydrophilic groups (e.g., methanol in ) increase solubility but may reduce membrane permeability.

Comparison with Triazolo-Pyridine and Triazolo-Tetrazine Analogues

Triazolo-pyrazines are structurally distinct from triazolo-pyridines and triazolo-tetrazines, leading to divergent applications:

Compound Class Example Compound Key Differences Applications Reference ID
Triazolo-Pyrazines This compound Partially saturated pyrazine ring; moderate basicity (pKa ~6.23) PARP inhibitors, adenosine receptor modulators
Triazolo-Pyridines 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one Fully aromatic pyridine ring; higher rigidity and acidity (pKa ~4.5) Herbicides (e.g., azafenidin, flumetsulam)
Triazolo-Tetrazines 3-(Pyridin-4-yl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]tetrazine-6(5H)-thione Tetrazine ring; strong electron deficiency Anticancer agents

Structural Impact :

  • Triazolo-pyridines exhibit stronger herbicidal activity due to their planar aromatic systems, which improve interaction with plant enzymes.
  • Triazolo-tetrazines show higher reactivity in click chemistry but lower metabolic stability.

Activité Biologique

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the triazolo[4,3-a]pyrazine family and features a unique bicyclic structure that contributes to its biological activity. The molecular formula is C6H8N4C_6H_8N_4, with a molecular weight of approximately 168.16 g/mol.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. For instance, compounds derived from this scaffold have shown significant activity against both Gram-positive and Gram-negative bacteria. A notable study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ampicillin .

CompoundMIC (µg/mL) against Staphylococcus aureusMIC (µg/mL) against Escherichia coli
2e3216

These results suggest that modifications at specific sites on the triazolo[4,3-a]pyrazine structure can enhance antibacterial efficacy.

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One investigation demonstrated that certain derivatives could induce apoptosis in human colon cancer cell lines (HCT-116 and HT-29) by activating the mitochondrial apoptotic pathway. Specifically, compound RB7 was found to up-regulate Bax and down-regulate Bcl-2, leading to increased caspase-3 activation and subsequent cell death .

The biological activities of this compound are believed to be mediated through various mechanisms:

  • Antibacterial Mechanism : The interaction of triazolo[4,3-a]pyrazine derivatives with bacterial topoisomerases disrupts DNA replication processes. This mechanism is crucial for the antibacterial action observed in several studies .
  • Anticancer Mechanism : The induction of apoptotic pathways in cancer cells suggests that these compounds may target specific cellular mechanisms involved in cell survival and proliferation .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Cyclization Reactions : Utilizing hydrazine derivatives and appropriate carbonyl compounds to form the triazole ring.
  • Functionalization : Post-synthesis modifications to enhance biological activity through the introduction of substituents at various positions on the ring structure .

Case Studies and Research Findings

Several case studies have been published demonstrating the efficacy of this compound in various biological assays:

  • A study evaluating a series of triazolo[4,3-a]pyrazine derivatives found that structural modifications significantly influenced their antibacterial potency and anticancer activity .
  • Another research article highlighted the use of molecular docking studies to predict interactions between synthesized compounds and target proteins involved in bacterial resistance mechanisms .

Q & A

Basic: What are the common synthetic routes for preparing 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one derivatives?

Answer: A widely used method involves cyclization reactions of hydrazine derivatives with carbonyl-containing precursors. For example, carbonyldiimidazole (CDI) is employed to activate carboxylic acids, which are then reacted with N-aryl/benzyl-3-hydrazinopyrazin-2-ones under reflux conditions (e.g., 24 hours in anhydrous dioxane). The product is isolated via precipitation and recrystallization (DMFA/i-propanol mixtures) . Alternative routes include using phosphorus oxychloride to chlorinate triazolopyrazin-dione intermediates, yielding halogenated derivatives for further functionalization .

Basic: How are structural and regiochemical features of triazolo[4,3-a]pyrazin-3-one derivatives confirmed experimentally?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Infrared (IR) spectroscopy are critical. For instance, ¹H NMR of 2-benzyl-8-chloro-6-(5-methylfuran-2-yl) derivatives shows distinct signals for methyl groups (δ 2.36 ppm), aromatic protons (δ 7.33–7.89 ppm), and furan protons (δ 6.25–6.81 ppm). IR spectra confirm carbonyl stretches (~1716 cm⁻¹) and NH/amine groups (~3473 cm⁻¹). X-ray crystallography or high-resolution mass spectrometry (HRMS) may resolve ambiguous regiochemistry in complex substitutions .

Advanced: How can regioselectivity challenges in N-substitution reactions of the triazolo[4,3-a]pyrazine core be addressed?

Answer: Regioselectivity depends on steric and electronic factors. For example, bulky substituents (e.g., tert-butyl groups) at the 6-position of the pyrazine ring direct electrophilic substitution to the 8-amino position. Computational modeling (DFT) can predict reactive sites, while experimental optimization involves varying reaction temperatures (e.g., 80–120°C) and catalysts (e.g., Pd/C for hydrogenation). TLC monitoring and quenching reactions at intermediate timepoints help track selectivity .

Advanced: What analytical strategies are recommended for detecting and quantifying genotoxic impurities like 7-nitroso derivatives in triazolo[4,3-a]pyrazine-based APIs?

Answer: Ultraperformance liquid chromatography coupled with triple quadrupole mass spectrometry (UPLC-MS/MS) is essential for trace-level detection (≤37 ng/day). A validated method involves using a C18 column with a gradient elution (0.1% formic acid in acetonitrile/water) and multiple reaction monitoring (MRM) for the nitroso impurity (m/z 245→202). Sample preparation includes solid-phase extraction (SPE) to minimize matrix interference .

Advanced: How can contradictory data on the biological activity of structurally similar triazolo[4,3-a]pyrazin-3-one derivatives be resolved?

Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities. For adenosine receptor antagonists, re-evaluate binding assays using standardized protocols (e.g., CHO-K1 cells expressing human A1/A2A receptors). Dose-response curves and Schild analysis confirm potency (e.g., IC₅₀ values). Cross-validate with orthogonal methods like calcium flux assays or in silico docking to assess binding modes .

Advanced: What methodologies optimize the synthesis of 3,7-disubstituted triazolo[4,3-a]pyrazin-8(7H)-ones for structure-activity relationship (SAR) studies?

Answer: Use a modular approach:

Core synthesis : CDI-mediated coupling of diverse carboxylic acids (aryl, heteroaryl) with hydrazinopyrazinones.

Functionalization : Introduce substituents at the 7-position via reductive amination (e.g., benzyl chloride in dioxane) or Suzuki-Miyaura cross-coupling (e.g., 5-methylfuran-2-yl boronic acid).

Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC ensures >95% purity for biological testing .

Advanced: How do reaction conditions influence the formation of byproducts in triazolo[4,3-a]pyrazine synthesis?

Answer: Prolonged heating in phosphorus oxychloride may lead to over-chlorination or ring-opening byproducts. For example, incomplete chlorination of triazolopyrazin-dione intermediates results in residual hydroxyl groups, detectable via LC-MS. Optimize reaction times (monitored by TLC) and stoichiometry (1:5 substrate:POCl₃). Quench excess POCl₃ with ice-water to prevent side reactions .

Advanced: What strategies mitigate oxidative degradation in triazolo[4,3-a]pyrazine derivatives during storage?

Answer: Stabilize sensitive derivatives (e.g., 8-amino-substituted compounds) by:

  • Storing under inert gas (N₂/Ar) at –20°C.
  • Adding antioxidants (e.g., BHT at 0.01% w/v) to solid formulations.
  • Using amber glass vials to block UV-induced radical formation.
    Accelerated stability studies (40°C/75% RH for 6 months) coupled with UPLC-MS identify degradation pathways (e.g., nitroso impurity formation) .

Basic: What spectroscopic techniques differentiate between tautomeric forms of triazolo[4,3-a]pyrazin-3(2H)-one?

Answer: ¹⁵N NMR and IR spectroscopy distinguish tautomers. In the 1H-tautomer, the NH proton resonates at δ 10–12 ppm (¹H NMR), while the 2H-tautomer lacks this signal. IR shows a strong carbonyl stretch (~1700 cm⁻¹) for the lactam form. X-ray crystallography definitively assigns tautomeric states via bond length analysis (C=O vs. C–N distances) .

Advanced: How can computational tools guide the design of triazolo[4,3-a]pyrazine-based kinase inhibitors?

Answer: Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) predict binding affinities to kinase ATP pockets. For example, docking 8-amino-6-aryl derivatives into P38 MAP kinase reveals critical hydrogen bonds with Glu71 and Lys53. Free energy perturbation (FEP) calculations optimize substituent hydrophobicity (e.g., tert-butyl groups) for enhanced target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
Reactant of Route 2
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.